molecular formula C16H15N3OS B14139165 N-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1299293-48-3

N-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14139165
CAS No.: 1299293-48-3
M. Wt: 297.4 g/mol
InChI Key: HNIFSNWYGWXTRD-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a carboxamide group at position 3, a 3,4-dimethylphenyl group at the nitrogen atom, and a 2-thienyl group at position 5

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

In industrial production, the synthesis may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thienyl groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group may yield sulfoxides, while reduction of the carboxamide group may produce primary or secondary amines.

Scientific Research Applications

1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities. Preclinical studies may explore its efficacy and safety in various disease models.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, dyes, or polymers. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biochemical pathway. Alternatively, it may interact with a receptor, altering its signaling and affecting cellular responses.

The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may target enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- can be compared with other pyrazole derivatives, such as:

    1H-Pyrazole-3-carboxamide, N-phenyl-5-(2-thienyl)-: This compound lacks the methyl groups on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-phenyl-: This compound has a phenyl group instead of a thienyl group at position 5, which may influence its electronic properties and interactions with molecular targets.

    1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-furyl)-: This compound has a furan ring instead of a thienyl ring, which may alter its chemical stability and reactivity.

The uniqueness of 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

1299293-48-3

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H15N3OS/c1-10-5-6-12(8-11(10)2)17-16(20)14-9-13(18-19-14)15-4-3-7-21-15/h3-9H,1-2H3,(H,17,20)(H,18,19)

InChI Key

HNIFSNWYGWXTRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NNC(=C2)C3=CC=CS3)C

Origin of Product

United States

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